N,N-Dimethyl-1H-indole-5-sulfonamide
Description
Properties
CAS No. |
90918-44-8 |
|---|---|
Molecular Formula |
C10H12N2O2S |
Molecular Weight |
224.28 g/mol |
IUPAC Name |
N,N-dimethyl-1H-indole-5-sulfonamide |
InChI |
InChI=1S/C10H12N2O2S/c1-12(2)15(13,14)9-3-4-10-8(7-9)5-6-11-10/h3-7,11H,1-2H3 |
InChI Key |
LXERGGFBZYAJFB-UHFFFAOYSA-N |
SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)NC=C2 |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)NC=C2 |
Other CAS No. |
90918-44-8 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Modifications: Indole vs. Indoline Derivatives
N,N-Dimethylindoline-5-sulfonamide
- Structure : Features a saturated indoline core (dihydroindole) with a dimethylsulfonamide group at position 3.
- Molecular Formula : C₁₀H₁₄N₂O₂S (MW: 226.30 g/mol) .
- Increased rigidity may alter binding modes in enzyme active sites compared to the planar indole system.
N,N-Dimethyl-2-oxo-1,3-dihydroindole-5-sulfonamide
- Structure : Contains a 2-oxo group on the indoline core.
- Molecular Formula : C₁₀H₁₂N₂O₃S (MW: 240.28 g/mol) .
- Key Differences :
- The ketone group introduces hydrogen-bonding capability, enhancing interactions with polar residues in targets like CAs.
- The oxidized core may influence redox properties and solubility.
Substituent Variations on the Indole Ring
3-Formyl-N,N-dimethyl-1H-indole-5-sulfonamide
- Structure : Adds a formyl group (-CHO) at the 3-position of the indole ring.
- Molecular Formula : C₁₁H₁₂N₂O₃S (MW: 252.29 g/mol) .
- Serves as a synthetic intermediate for further derivatization (e.g., hydrazone formation) .
3-Formyl-N,N,1-trimethyl-1H-indole-5-sulfonamide
Side-Chain Modifications
N-Methyl-1H-indole-5-ethanesulfonamide
- Structure : Ethanesulfonamide group linked to the indole 5-position via a methylene bridge.
- Molecular Formula : C₁₁H₁₄N₂O₂S (MW: 238.31 g/mol) .
- Reduced hydrogen-bonding capacity compared to direct sulfonamide attachment.
1-{3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl}-N-methylmethanesulfonamide
- Structure: Incorporates a dimethylaminoethyl side chain at the indole 3-position.
- Molecular Formula : C₁₄H₂₀N₃O₂S (MW: 294.39 g/mol) .
- Key Differences: The basic dimethylamino group enhances solubility in acidic environments (e.g., lysosomes). Potential for charged interactions with anionic residues in target proteins.
Complex Heterocyclic Analogues
1H-Indole-5-sulfonamide,3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo[3.3.1.1³,⁷]dec-2-yl)-N,N-diethyl
- Structure : Features a bulky tricyclic substituent at the indole 3-position.
- Molecular Formula : C₂₂H₃₀N₄O₃S (MW: 430.56 g/mol) .
- Key Differences :
- The rigid tricyclic group imposes significant steric constraints, likely reducing off-target effects but limiting bioavailability.
- Enhanced specificity for targets with large hydrophobic binding pockets.
Data Tables: Structural and Physicochemical Comparison
Q & A
Q. What are the common synthetic routes for N,N-Dimethyl-1H-indole-5-sulfonamide, and how can reaction conditions be optimized?
The synthesis typically involves sulfonylation of the indole core. A validated method includes reacting 5-aminoindole with dimethylsulfamoyl chloride in a chlorinated solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) at 0–25°C . Purity can be enhanced via recrystallization from ethanol or methanol. Reaction monitoring via TLC (silica gel, ethyl acetate/hexane) is recommended to track intermediate formation. For scale-up, inert atmospheres (N₂/Ar) and controlled temperature gradients improve yield reproducibility .
Q. How can the purity and structural integrity of this compound be verified?
Use a combination of analytical techniques:
- HPLC-MS : To confirm molecular weight (MW: 226.30 g/mol) and detect impurities .
- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 6.8–7.5 ppm for indole H), dimethylamine singlet (δ 2.8–3.1 ppm), and sulfonamide SO₂ group (¹³C δ ~45–50 ppm) .
- XRD : For crystalline samples, SHELX-based refinement (e.g., SHELXL) resolves bond angles and torsion angles, critical for confirming stereochemical stability .
Q. What solvent systems are suitable for solubility studies of this compound?
this compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (CH₂Cl₂). For biological assays, DMSO stock solutions (10–50 mM) diluted in PBS (pH 7.4) are typical. Solubility can be enhanced via co-solvents (e.g., cyclodextrins) for in vitro models .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported bond lengths of the sulfonamide group?
Discrepancies in sulfonamide S–N and S–O bond lengths often arise from conformational flexibility. High-resolution XRD (λ = 0.710–0.840 Å) with SHELXL refinement can model anisotropic displacement parameters, distinguishing static disorder from dynamic effects. For example, a study on analogous sulfonamides showed S–N bonds ranging from 1.62–1.65 Å, influenced by crystal packing and hydrogen-bonding networks .
Q. What strategies optimize the compound’s bioavailability for CNS-targeted studies?
- LogP Modulation : Introduce polar substituents (e.g., hydroxyl groups) to reduce LogP (predicted ~2.5 for the parent compound) while retaining blood-brain barrier permeability .
- Prodrug Design : Acetylate the sulfonamide nitrogen to enhance lipophilicity, followed by enzymatic cleavage in vivo .
- In Silico Screening : Molecular docking (AutoDock Vina) against P-glycoprotein substrates predicts efflux risks .
Q. How do structural modifications at the indole N1 position affect biological activity?
Methylation at N1 (as in this compound) reduces hydrogen-bond donor capacity, altering target binding. Comparative studies with N-unsubstituted analogs show:
- Enzyme Inhibition : Methylation decreases IC₅₀ against carbonic anhydrase isoforms (CA-II/IX) due to steric hindrance .
- Antiviral Activity : Methylated derivatives exhibit enhanced HIV-1 RT inhibition (EC₅₀ ~0.8 µM) by stabilizing hydrophobic interactions in the allosteric pocket .
Q. What methodologies address discrepancies in reported cytotoxicity data across cell lines?
Contradictory cytotoxicity (e.g., HepG2 vs. MCF-7 IC₅₀ values) may stem from assay conditions:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
